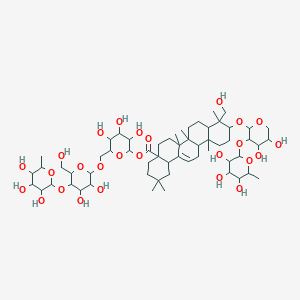

Hederacoside C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hederacoside C is a triterpenoid saponin primarily found in the leaves of the ivy plant (Hedera helix). It is known for its medicinal properties, particularly its expectorant and anti-inflammatory effects. This compound has garnered significant interest in the fields of pharmacology and natural product chemistry due to its potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hederacoside C is typically extracted from ivy leaves rather than synthesized chemically. The extraction process involves the use of solvents such as methanol and water. The powdered ivy leaves are refluxed with a mixture of methanol and water, followed by filtration and concentration to obtain the crude extract .

Industrial Production Methods: In industrial settings, the extraction process is scaled up using large extraction vessels and more efficient filtration systems. The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions: Hederacoside C undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions can hydrolyze this compound to produce its aglycone, hederagenin.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of various oxidized derivatives.

Glycosylation: Enzymatic glycosylation can attach additional sugar moieties to this compound, modifying its solubility and biological activity.

Major Products: The major products formed from these reactions include hederagenin and various glycosylated derivatives, which may have different pharmacological properties .

Aplicaciones Científicas De Investigación

Hederacoside C has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the properties and reactions of triterpenoid saponins.

Industry: It is used in the formulation of cosmetic products for its skin-hydrating and anti-aging effects.

Mecanismo De Acción

Hederacoside C exerts its effects through several molecular pathways:

Anti-inflammatory Action: It inhibits the activation of the MAPK/NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.

Expectorant Action: It enhances the secretion of mucus in the respiratory tract, facilitating the expulsion of phlegm.

Barrier Function: this compound promotes the expression of tight junction proteins, thereby strengthening the intestinal barrier.

Comparación Con Compuestos Similares

Hederacoside C is often compared with other triterpenoid saponins such as α-hederin and hederasaponin B.

α-Hederin: Similar to this compound, α-hederin is known for its expectorant and anti-inflammatory properties.

Hederasaponin B: This compound also shares similar pharmacological properties but differs in its glycosylation pattern, which can affect its solubility and bioavailability.

Actividad Biológica

Hederacoside C, a saponin derived from Hedera helix (common ivy), has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on recent research findings.

Overview of this compound

This compound is one of the primary bioactive compounds found in Hedera helix. It is known for its anti-inflammatory, antitussive, and expectorant properties, making it a candidate for treating respiratory conditions. The compound's structure allows it to interact with various biological pathways, contributing to its therapeutic effects.

Pharmacokinetics and Metabolism

Recent studies have investigated the pharmacokinetic properties of this compound. A study utilizing ultra-high performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) demonstrated that this compound exhibits distinct pharmacokinetic profiles when administered orally or intravenously in rats. Notably, the study revealed double peaks in concentration-time profiles, indicating complex absorption dynamics .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life (oral) | Variable |

| Peak Concentration | 857 ng/mL in gastric juice |

| Bioavailability | High (exact value not specified) |

This compound exerts its effects through several mechanisms:

- Anti-inflammatory Activity : It inhibits the activation of the MAPK/NF-κB signaling pathway, which is crucial in mediating inflammatory responses. This action suggests potential applications in treating inflammatory diseases .

- Antitussive and Expectorant Effects : Clinical trials have shown that formulations containing this compound significantly improve cough symptoms and respiratory function in patients with chronic bronchitis and bronchiectasis. For instance, a study reported a significant reduction in SGRQ scores (St. George's Respiratory Questionnaire) after 12 weeks of treatment with an extract containing this compound .

Case Study: Chronic Bronchitis Treatment

A randomized controlled trial assessed the efficacy of an extract containing this compound in patients with chronic bronchitis. The study reported:

- Significant Improvement : Patients showed a mean reduction in SGRQ scores from 32.52 to 29.08 after 12 weeks (p < 0.0001).

- Reduction in Symptoms : Improvements were noted in cough frequency and severity, as well as overall respiratory health indicators .

Safety and Toxicology

While this compound is generally considered safe, some studies have raised concerns regarding its toxicity at high concentrations. A case report highlighted fatal asphyxia due to ingestion of large quantities of ivy leaves, although no direct toxic effects from this compound itself were confirmed in postmortem analyses . This underscores the importance of dosage regulation when using herbal extracts.

Propiedades

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(20-60)80-48(45(74)41(46)70)77-22-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(3,4)19-27(59)26-9-10-32-55(5)13-12-33(56(6,23-61)31(55)11-14-58(32,8)57(26,7)16-18-59)82-52-47(36(65)28(62)21-76-52)84-50-43(72)39(68)35(64)25(2)79-50/h9,24-25,27-52,60-74H,10-23H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHDIBJJJRNDSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O26 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1221.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.